9,12-Octadecadienoic acid (9Z,12Z)-, dimer, diammonium salt
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Overview
Description
dimerized linoleic acid diammonium salt , is a complex organic compound with the molecular formula C36H64N2O4 . It is a dimerized form of linoleic acid, which is a polyunsaturated fatty acid commonly found in many plant-based oils.
Synthetic Routes and Reaction Conditions:
Dimerization Reaction: The dimerization of linoleic acid can be achieved through a chemical reaction involving the use of a catalyst such as a strong acid or a metal catalyst under controlled temperature and pressure conditions.
Ammonium Salt Formation: The resulting dimer is then reacted with ammonia to form the diammonium salt.
Industrial Production Methods:
Catalytic Dimerization: Industrial-scale production often involves catalytic dimerization processes, where linoleic acid is subjected to high temperatures and pressures in the presence of a catalyst to form the dimer.
Ammonium Salt Formation: The dimer is then neutralized with ammonia to produce the diammonium salt, which is purified and crystallized for commercial use.
Types of Reactions:
Oxidation: Linoleic acid and its dimer can undergo oxidation reactions, leading to the formation of various oxidation products such as hydroperoxides and aldehydes.
Reduction: Reduction reactions can convert the double bonds in the dimer to single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, ozone, and transition metal catalysts. Conditions typically involve controlled temperatures and oxygen exposure.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or catalytic hydrogenation are used under high pressure and temperature.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used in substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroperoxides, aldehydes, ketones, and carboxylic acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: The compound is used in the study of lipid oxidation and polymerization reactions. It serves as a model compound for understanding the behavior of unsaturated fatty acids in various chemical environments.
Biology: In biological research, it is used to study the role of fatty acids in cell membrane structure and function. It is also used in the investigation of lipid metabolism and signaling pathways.
Medicine: . It is also being explored for its anti-inflammatory and antioxidant properties.
Industry: In the food industry, it is used as an emulsifier and stabilizer in various products. It is also used in the production of biodiesel and other bio-based materials.
Mechanism of Action
The mechanism by which 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, diammonium salt exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, leading to changes in lipid composition and signaling pathways.
Molecular Targets and Pathways:
Lipid Metabolism: The compound affects enzymes involved in the synthesis and breakdown of lipids, influencing overall lipid homeostasis.
Inflammatory Pathways: It modulates inflammatory responses by affecting the production of pro-inflammatory cytokines and mediators.
Antioxidant Pathways: The compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Linoleic Acid: The monomeric form of 9,12-Octadecadienoic acid.
Arachidonic Acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid found in fish oils with anti-inflammatory properties.
Uniqueness: 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, diammonium salt is unique in its dimerized structure, which provides enhanced stability and different biological activities compared to its monomeric counterpart. Its ability to modulate lipid metabolism and inflammatory pathways makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
79771-18-9 |
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Molecular Formula |
C36H62Na2O4 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
disodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);;/q;;2*+1/p-2/b2*7-6-,10-9-;; |
InChI Key |
WIXVFZFEQMPERU-CGKDLMRESA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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